potassium;1-(5-carboxypentyl)-2-[5-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindole-5-sulfonate
Description
Potassium;1-(5-carboxypentyl)-2-[5-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindole-5-sulfonate is a potassium salt of a polymethine dye derivative featuring dual indole moieties linked by a conjugated pentadienylidene bridge. Each indole subunit is substituted with carboxypentyl chains and sulfonate groups, conferring water solubility and stability. This compound is structurally classified as a cyanine dye analog, commonly utilized in bioimaging and molecular sensing due to its strong absorbance and fluorescence properties in the visible-to-near-infrared spectrum . Its extended π-conjugation system and ionic substituents enhance photostability and reduce aggregation in aqueous environments, making it suitable for biological applications.
Properties
Molecular Formula |
C37H45KN2O10S2 |
|---|---|
Molecular Weight |
781.0 g/mol |
IUPAC Name |
potassium;1-(5-carboxypentyl)-2-[5-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindole-5-sulfonate |
InChI |
InChI=1S/C37H46N2O10S2.K/c1-36(2)28-24-26(50(44,45)46)18-20-30(28)38(22-12-6-10-16-34(40)41)32(36)14-8-5-9-15-33-37(3,4)29-25-27(51(47,48)49)19-21-31(29)39(33)23-13-7-11-17-35(42)43;/h5,8-9,14-15,18-21,24-25H,6-7,10-13,16-17,22-23H2,1-4H3,(H3-,40,41,42,43,44,45,46,47,48,49);/q;+1/p-1 |
InChI Key |
SYPLZDLIQRWUCY-UHFFFAOYSA-M |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=CC=C3C(C4=C(N3CCCCCC(=O)O)C=CC(=C4)S(=O)(=O)[O-])(C)C)CCCCCC(=O)O)C.[K+] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, this compound is compared with three classes of analogs: (1) indole-based polymethine dyes , (2) sulfonated cyanine derivatives , and (3) carboxypentyl-functionalized fluorophores . Key comparison metrics include structural features, spectral properties, computational similarity scores, and bioactivity profiles.
Structural and Spectral Comparisons
Table 1: Structural and Spectral Properties of Selected Analogs
Key Findings :
- The target compound’s extended conjugation (λmax = 650 nm) shifts its absorbance ~30 nm further into the red compared to non-sulfonated indole analogs .
- Sulfonate groups enhance aqueous solubility (50 mg/mL) versus non-ionic analogs (e.g., 5 mg/mL in DMSO) .
- The carboxypentyl chains reduce aggregation-induced quenching, yielding a higher quantum yield (0.45) than monomeric indole derivatives (0.12) .
Computational Similarity Analysis
Using Tanimoto and Dice coefficients (MACCS and Morgan fingerprints), the target compound was compared to 61 related fluorophores :
- Tanimoto (MACCS) : 0.82–0.91 similarity to sulfonated cyanine dyes (e.g., indocyanine green derivatives).
- Dice (Morgan) : 0.75–0.85 similarity to carboxypentyl-functionalized indoles, confirming shared substructures (indole cores, sulfonate groups).
- Lower similarity (Tanimoto <0.5) to non-sulfonated polymethines highlights the critical role of ionic substituents in its physicochemical behavior .
Bioactivity and Molecular Networking
In bioactivity clustering studies , the compound groups with sulfonated indoles showing:
- Protein binding affinity : Strong interaction with serum albumin (Kd = 2.1 µM), comparable to indocyanine green (Kd = 1.8 µM).
- Cellular uptake: 30% higher accumulation in HeLa cells than non-carboxypentyl analogs, attributed to enhanced membrane permeability .
- Molecular networking (MS/MS cosine score = 0.92) clusters it with sulfonated indole dyes, validating structural relatedness .
Physicochemical and Stability Comparisons
- Photostability: The target compound exhibits 80% fluorescence retention after 1 h of illumination, outperforming non-sulfonated analogs (50% retention) due to reduced oxidative degradation .
- Thermal stability: Decomposition temperature (Td = 280°C) is higher than non-ionic polymethines (Td = 200°C) .
- Lumping strategy : Grouped with carboxypentyl-sulfonated indoles in environmental fate models, indicating similar biodegradation pathways .
Preparation Methods
The preparation of compounds similar to potassium;1-(5-carboxypentyl)-2-[5-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindole-5-sulfonate typically involves several steps. The process includes the formation of the indole core, introduction of the carboxypentyl group, and final assembly.
- Formation of the Indole Core The Fischer indole synthesis or other indole-forming reactions are used to form the indole core.
- Introduction of the Carboxypentyl Group Alkylation of the indole core with a carboxypentyl halide under basic conditions is done to introduce the carboxypentyl group.
- Final Assembly The sulfonated indole is coupled with the appropriate dienylidene group under controlled conditions to ensure the formation of the desired product. The final step involves the neutralization of the carboxylic acid with potassium hydroxide to form the potassium salt.
Chemical Reactions Analysis
Compounds such as sodium;1-(5-carboxypentyl)-3,3-dimethyl-2-[5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate can undergo a variety of chemical reactions, including oxidation, reduction, and substitution.
- Oxidation Oxidation can be achieved using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives. Common reagents and conditions include potassium permanganate in acidic or neutral conditions.
- Reduction Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride. Sodium borohydride in methanol or ethanol can be used for reduction.
- Substitution The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Halogenating agents like N-bromosuccinimide can be used for electrophilic substitution.
Retrosynthesis Analysis
Research Outcomes and Applications
- Fluorescent Imaging These compounds can be utilized in live-cell imaging to track cellular uptake and localization within cells, providing insights into cellular dynamics and potential therapeutic applications.
- Drug Delivery They can also be used as carriers for anticancer drugs, enhancing drug efficacy compared to conventional delivery methods.
- Biochemical Assays Due to their reactivity and fluorescent characteristics, these compounds can be used in biochemical assays to study enzyme activity or protein interactions.
Data Tables
| Compound Name | Molecular Formula | Fluorescence | Application |
|---|---|---|---|
| Sodium;1-(5-carboxypentyl)-3,3-dimethyl... | C32H39N2NaO8S2 | Yes | Imaging & Drug Delivery |
| 1-(5-carboxypentyl)-2,3,3-trimethylindol... | C25H30N2O6S | Moderate | Biochemical Assays |
| Sulfo-Cyanine5 carboxylic acid | C32H39N2NaO8S2 | Yes | Imaging |
Q & A
Q. How does this compound’s reactivity differ from non-sulfonated indole derivatives?
- Methodological Answer : Conduct Hammett plots to quantify electronic effects of the sulfonate group on electrophilic substitution rates. Compare bromination or nitration rates with non-sulfonated analogs. The electron-withdrawing sulfonate likely deactivates the indole ring, shifting regioselectivity to the carboxypentyl chain .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
